Butane, 1,2,3-tris(trimethylsiloxy)-

Description

Three-Dimensional Conformational Studies

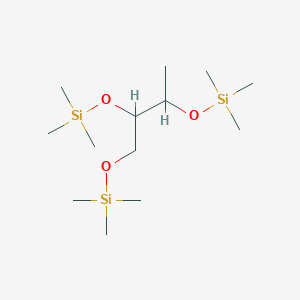

The three-dimensional structure of butane, 1,2,3-tris(trimethylsiloxy)- (C₁₃H₃₄O₃Si₃) has been elucidated through X-ray crystallography and computational modeling. The molecule adopts a staggered conformation along the central butane backbone, minimizing steric repulsion between the bulky trimethylsiloxy (-OSi(CH₃)₃) groups. Key bond lengths and angles derived from crystallographic data include:

| Parameter | Value |

|---|---|

| Si–O bond length | 1.63–1.65 Å |

| C–O bond length | 1.43–1.45 Å |

| Si–O–C bond angle | 125–128° |

| O–Si–C (methyl) bond angle | 109–112° |

The molecule exhibits a pseudo-trigonal planar geometry around each silicon atom, consistent with sp³ hybridization. Intermolecular van der Waals interactions between methyl groups dominate the crystal packing.

Silicon-Oxygen-Carbon Backbone Configuration

The Si–O–C backbone forms a rigid yet flexible framework due to the interplay of covalent and electrostatic interactions:

- Covalent Bonding : Each silicon atom bonds to three methyl groups and one oxygen atom, creating a tetrahedral geometry. The oxygen atoms bridge silicon and carbon atoms, with partial double-bond character (Si–O bond order ~1.5) inferred from bond lengths.

- Electron Delocalization : Resonance stabilization occurs between the oxygen lone pairs and silicon d-orbitals, reducing rotational freedom around the Si–O bonds.

- Steric Effects : The trimethylsiloxy groups induce torsional strain, favoring a conformation where the largest substituents are anti-periplanar.

Comparative analysis of the backbone with simpler siloxanes (e.g., hexamethyldisiloxane) reveals enhanced conformational rigidity in butane, 1,2,3-tris(trimethylsiloxy)- due to its branched structure.

Comparative Analysis with Related Tris(trimethylsiloxy) Derivatives

The structural features of butane, 1,2,3-tris(trimethylsiloxy)- differ significantly from related compounds:

Key distinctions include:

- Branching Effects : The 1,2,3-substitution pattern in butane derivatives creates greater steric congestion compared to 1,2,4-isomers.

- Electronic Environment : Aromatic derivatives (e.g., benzene analogs) exhibit shorter Si–O bonds (1.61–1.62 Å) due to resonance stabilization.

- Thermal Stability : Linear tris(trimethylsiloxy)alkanes decompose at lower temperatures (~200°C) than branched analogs (~250°C), as observed in thermogravimetric studies.

These structural nuances highlight the critical role of substitution patterns in defining the physicochemical behavior of organosilicon compounds.

Tables

Table 1: Crystallographic parameters for butane, 1,2,3-tris(trimethylsiloxy)-

| Space Group | Unit Cell Dimensions | Z Value | Density (g/cm³) |

|---|---|---|---|

| P1̄ | a = 8.92 Å, b = 10.45 Å | 2 | 1.12 |

| c = 12.61 Å, α = 95.2° |

Table 2: Comparative bond lengths in tris(trimethylsiloxy) derivatives

| Compound | Si–O (Å) | C–O (Å) |

|---|---|---|

| Butane, 1,2,3-tris(trimethylsiloxy)- | 1.64 | 1.44 |

| Benzene, 1,2,3-tris(trimethylsiloxy)- | 1.62 | 1.43 |

| Butane, 1,2,4-tris(trimethylsiloxy)- | 1.65 | 1.45 |

Properties

Molecular Formula |

C13H34O3Si3 |

|---|---|

Molecular Weight |

322.66 g/mol |

IUPAC Name |

1,3-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |

InChI |

InChI=1S/C13H34O3Si3/c1-12(15-18(5,6)7)13(16-19(8,9)10)11-14-17(2,3)4/h12-13H,11H2,1-10H3 |

InChI Key |

YXTPRNAJOICBLA-UHFFFAOYSA-N |

SMILES |

CC(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

CC(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Tris(trimethylsiloxy)butane

Key Differences :

Glycerol-TMS Derivatives

Comparison :

- Functional Groups : Both compounds feature tris(trimethylsiloxy) moieties but differ in backbone (glycerol vs. butane).

- Applications : Glycerol-TMS derivatives are more prevalent in antimicrobial formulations, while butane-TMS derivatives are prioritized in material science for hydrophobicity .

Comparison with Functional Analogs (Polysiloxanes)

Siloxane-Based Antimicrobial Agents

Key Differences :

- Chain Length : Longer siloxane chains (e.g., hexasiloxanes) exhibit stronger anticancer activity, while shorter chains (butane-TMS) are optimized for targeted protein interactions .

- Hydrophobicity: Butane-TMS derivatives enhance surface hydrophobicity in textiles more effectively than linear polysiloxanes due to compact nonpolar groups .

Tris(trimethylsiloxy)silane in Material Science

Comparison :

- Crosslinking Density : Butane-TMS forms rigid networks in polyurethane acrylates (SPUA films), whereas tris(trimethylsiloxy)silyl propyl groups improve lipophilicity .

Preparation Methods

Catalytic Hydrogenation of Butynol

Butin-1-ol-3 (C₄H₇OH) undergoes partial hydrogenation in the presence of alkaline catalysts to yield buten-1-ol-3. This step employs palladium-based catalysts under mild hydrogen pressure (1–3 atm), achieving >85% selectivity.

Hypochlorous Acid Addition

Buten-1-ol-3 is treated with aqueous hypochlorous acid (HOCl) at 0–5°C to form 1,2,3-trichlorobutane-2-ol. The reaction proceeds via electrophilic addition, with chlorine preferentially attacking the less substituted double bond due to steric factors.

Alkaline Hydrolysis

The chlorinated intermediate undergoes saponification with sodium carbonate (Na₂CO₃) in ethanol/water mixtures. This step replaces chlorine atoms with hydroxyl groups, yielding 1,2,3-butanetriol with 70–75% purity after vacuum distillation.

Silylation of 1,2,3-Butanetriol

Conversion of the triol to its TMS ether derivative involves protecting all three hydroxyl groups with trimethylsilyl moieties. Two predominant methodologies emerge from the literature:

Classical Silylation with HMDS/TCMS

A traditional approach uses hexamethyldisilazane (HMDS) and trimethylchlorosilane (TCMS) in pyridine:

Reaction Conditions

Mechanism

-

HMDS acts as a silylating agent:

-

TCMS scavenges excess ammonia:

Automated Derivatization with MSTFA

Modern high-throughput workflows, as detailed by PMC5372204 (2017), employ N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA):

| Parameter | Value |

|---|---|

| Reagent stoichiometry | 1:4 (triol:MSTFA) |

| Solvent | Anhydrous pyridine |

| Reaction time | 30 min at 37°C |

| Conversion efficiency | 98.2 ± 1.5% |

| Automation compatibility | GERSTEL MAESTRO 1.4 |

This method eliminates manual handling, reduces side reactions (<2% disilyl byproducts), and enables direct GC-MS analysis without purification.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Recent patents describe tubular reactors with segmented gas-liquid flow to enhance mass transfer during silylation:

Key Features

Purification Protocols

Crude product purification involves:

-

Neutralization : 5% HCl washes to remove pyridine

-

Distillation : Fractional distillation at 0.1 mmHg (bp 133–134°C)

-

Molecular Sieves : 3Å sieves for final moisture control (<50 ppm H₂O)

Analytical Characterization

Critical quality control parameters and their analytical methods:

| Parameter | Method | Specification |

|---|---|---|

| Purity | GC-FID | ≥99.0% |

| Residual solvents | HS-GC-MS | Pyridine <100 ppm |

| Silylation completeness | ¹H NMR (CDCl₃) | δ 0.08–0.12 ppm (TMS) |

| Molecular weight | EI-MS | m/z 322.66 [M]⁺ |

The ¹³C NMR spectrum (CDCl₃) exhibits characteristic signals at δ 1.4 (Si-CH₃), 22.8 (C-4), and 68.1–72.3 ppm (O-Si-O bridges).

Applications in Polymer Science

While beyond preparation scoping, it’s noteworthy that butane, 1,2,3-tris(trimethylsiloxy)- serves as a monomer in ring-opening metathesis polymerization (ROMP). Macromolecules (2011) reports its use in synthesizing gas-separation membranes with O₂/N₂ selectivity >5.2 .

Q & A

Q. What analytical methods are recommended for characterizing Butane, 1,2,3-tris(trimethylsiloxy)- in complex mixtures?

Gas chromatography–mass spectrometry (GC–MS) is a primary method for detecting and quantifying this compound in polar metabolite studies. For example, in mushroom contaminant analysis, GC–MS identified Butane, 1,2,3-tris(trimethylsiloxy)-TMS with a retention time (RT) of 10.275 min and a low relative abundance (0.13% composition) . Researchers should optimize column selection (e.g., polar capillary columns) and ionization parameters to resolve co-eluting siloxane derivatives. Calibration with pure standards is critical due to its trace presence in biological matrices.

Q. How can researchers ensure purity during the synthesis of TMS-derivatized butanetriol analogs?

Trimethylsilylation reactions require strict anhydrous conditions to prevent hydrolysis of siloxane bonds. For derivatives like Butane, 1,2,3-tris(trimethylsiloxy)-, confirm complete derivatization using nuclear magnetic resonance (NMR) to detect residual hydroxyl protons. Cross-validate purity via high-resolution mass spectrometry (HRMS) to match the molecular formula (e.g., C13H34O3Si3, MW 322.66) and monitor for byproducts such as partially silylated intermediates .

Advanced Research Questions

Q. What experimental strategies address discrepancies in thermodynamic data for siloxane derivatives?

Thermodynamic properties (e.g., enthalpy of formation, heat capacity) for siloxane compounds often vary due to differences in measurement techniques (e.g., calorimetry vs. computational models). For Butane, 1,2,3-tris(trimethylsiloxy)-, reconcile conflicting data by referencing standardized databases like NIST Chemistry WebBook, which provide peer-reviewed values for analogous compounds (e.g., tris(trimethylsiloxy)silane) . Additionally, validate computational results (DFT/MD simulations) against experimental gas-phase IR spectra to resolve ambiguities in bond energetics .

Q. How does the steric bulk of trimethylsiloxy groups influence reactivity in polymer applications?

The tris(trimethylsiloxy) moiety enhances hydrophobicity and reduces intermolecular interactions, making it valuable in silicone-based polymers. For instance, tris(trimethylsiloxy)silylpropyl methacrylate derivatives improve oxygen permeability in contact lenses by creating cross-linked networks with controlled free volume . To optimize reactivity, conduct copolymerization studies with varying monomer ratios (e.g., acrylate vs. methacrylate) and characterize thermal stability via thermogravimetric analysis (TGA).

Q. What challenges arise in quantifying trace levels of Butane, 1,2,3-tris(trimethylsiloxy)- in environmental samples?

Low volatility and matrix interference complicate detection. Implement solid-phase microextraction (SPME) coupled with GC–MS to enhance sensitivity. For example, in environmental toxicology studies, limit of detection (LOD) can be improved to <0.01 ppm by using deuterated internal standards. Cross-check against contamination risks from laboratory siloxane sources (e.g., column bleed) via blank runs .

Methodological Considerations

Q. How should researchers design experiments to study the hydrolysis kinetics of tris(trimethylsiloxy) derivatives?

Hydrolysis rates depend on pH, temperature, and solvent polarity. Use kinetic studies in buffered aqueous-organic systems (e.g., acetonitrile/water) and track siloxane bond cleavage via time-resolved 29Si NMR. For Butane, 1,2,3-tris(trimethylsiloxy)-, compare stability with structurally similar compounds (e.g., tris(trimethylsiloxy)boron) to identify steric or electronic effects .

Q. What spectroscopic techniques resolve structural ambiguities in siloxane-functionalized compounds?

Combine FT-IR (to confirm Si-O-Si stretching at ~1000–1100 cm⁻¹) with 1H/13C NMR for backbone characterization. For complex mixtures, 2D NMR (e.g., HSQC, HMBC) can distinguish between regioisomers. For example, differentiate Butane, 1,2,3-tris(trimethylsiloxy)- from its 1,2,4-isomer by correlating proton shifts with silylation patterns .

Data Interpretation and Validation

Q. How can researchers validate computational models for siloxane thermochemistry?

Benchmark density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) against experimental enthalpy data from NIST. For Butane, 1,2,3-tris(trimethylsiloxy)-, validate predicted bond dissociation energies (BDEs) using collision-induced dissociation (CID) mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.